molecular formula C19H26N2O2 B4959920 2-(3,5-Dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline

2-(3,5-Dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline

Cat. No.: B4959920
M. Wt: 314.4 g/mol
InChI Key: DNMAGEZQKGZFNA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-12-8-13(2)11-21(10-12)17-9-14(3)18-15(22-4)6-7-16(23-5)19(18)20-17/h6-7,9,12-13H,8,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMAGEZQKGZFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline typically involves multi-step organic reactions One common method includes the condensation of 2,5-dimethoxyaniline with 4-methylquinoline-3-carbaldehyde in the presence of a suitable catalyst

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed to modify the quinoline ring, often using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylpiperidin-1-yl)-5,8-dimethoxyquinoline
  • 2-(3,5-Dimethylpiperidin-1-yl)-4-methylquinoline
  • 2-(3,5-Dimethylpiperidin-1-yl)-5,8-dimethoxy-6-methylquinoline

Uniqueness

2-(3,5-Dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

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